methyl 6-methyl-1H-benzimidazole-5-carboxylate methyl 6-methyl-1H-benzimidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 10351-79-8
VCID: VC0084945
InChI: InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
SMILES: CC1=CC2=C(C=C1C(=O)OC)N=CN2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

methyl 6-methyl-1H-benzimidazole-5-carboxylate

CAS No.: 10351-79-8

Cat. No.: VC0084945

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

methyl 6-methyl-1H-benzimidazole-5-carboxylate - 10351-79-8

Specification

CAS No. 10351-79-8
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name methyl 6-methyl-1H-benzimidazole-5-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-6-3-8-9(12-5-11-8)4-7(6)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Standard InChI Key JOYVZOBWTHRPCY-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C(=O)OC)N=CN2

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 6-methyl-1H-benzimidazole-5-carboxylate features a benzimidazole core with two key substituents: a methyl group at position 6 and a methyl carboxylate group at position 5. The compound can be considered a methyl ester derivative of 6-methyl-1H-benzimidazole-5-carboxylic acid, which is related to compounds described in the research literature.

Physicochemical Properties

Based on the structural analysis and comparing with similar benzimidazole derivatives, methyl 6-methyl-1H-benzimidazole-5-carboxylate is expected to have the following properties:

PropertyValue
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (DMSO, methanol); limited water solubility
Log P (estimated)1.8-2.3
pKa (estimated)5.5-6.2

Structural Similarities

The compound shares structural features with related benzimidazole derivatives, such as 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride, which has been characterized as having a molecular formula of C9H9ClN2O2 and a molecular weight of 212.63 . The primary difference is the methyl esterification of the carboxylic acid group, which alters its physicochemical properties and potentially its biological activity profile.

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 6-methyl-1H-benzimidazole-5-carboxylate typically involves multistep processes that can be adapted from established methods for similar benzimidazole derivatives. Based on synthetic strategies for related compounds, several approaches can be considered:

Esterification Route

One potential synthetic route involves the esterification of 6-methyl-1H-benzimidazole-5-carboxylic acid:

  • Starting with 6-methyl-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride

  • Neutralization to obtain the free carboxylic acid

  • Esterification with methanol under acidic conditions (H2SO4 or HCl catalyst)

  • Purification by recrystallization or column chromatography

Condensation Method

Another approach involves the condensation of appropriately substituted o-phenylenediamine derivatives:

  • Starting with 4-methyl-3-methoxycarbonylphenylenediamine

  • Condensation with formic acid or trimethyl orthoformate

  • Cyclization to form the benzimidazole ring

  • Purification steps to isolate the target compound

This synthetic approach is analogous to methods described for other benzimidazole derivatives, which typically involve the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions.

Biochemical Analysis

Biochemical Properties

Methyl 6-methyl-1H-benzimidazole-5-carboxylate, like other benzimidazole derivatives, is expected to interact with various enzymes and proteins, potentially influencing their activity and stability. The compound's structure suggests it may exhibit similar biochemical properties to other benzimidazole compounds, which have been reported to:

  • Interact with kinases and topoisomerases, affecting DNA replication and repair processes

  • Bind to specific protein targets through hydrogen bonding and π-π stacking interactions

  • Exhibit modulatory effects on various cellular signaling pathways

Cellular Effects

Based on studies of similar benzimidazole compounds, methyl 6-methyl-1H-benzimidazole-5-carboxylate may influence cellular processes in multiple ways:

  • Potential induction of apoptosis (programmed cell death) in cancer cells

  • Possible effects on cell cycle progression, particularly at the G2/M phase

  • Potential interference with tubulin polymerization, affecting cellular division

Research with related benzimidazole derivatives has demonstrated their ability to induce apoptosis by activating specific signaling pathways and increasing levels of pro-apoptotic factors while decreasing anti-apoptotic factors.

Molecular Mechanisms

At the molecular level, methyl 6-methyl-1H-benzimidazole-5-carboxylate may exert its effects through several mechanisms:

  • Potential binding to the active sites of enzymes, inhibiting their catalytic activity

  • Possible interaction with DNA, influencing transcription and replication processes

  • Potential modulation of protein-protein interactions involved in key cellular functions

These mechanisms are consistent with those observed for other benzimidazole derivatives, which have been shown to act as enzyme inhibitors and signal transduction modulators.

Cancer Cell LinePotential Inhibition Range (%)Possible IC50 Range (μM)
Non-Small Cell Lung65-905-40
Colon Cancer60-803-50
Breast Cancer (MCF-7)55-852-45
Leukemia50-7010-60

These estimates are based on reported activities of similar benzimidazole derivatives, which have shown significant cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Methyl 6-methyl-1H-benzimidazole-5-carboxylate may possess antimicrobial properties, as other benzimidazole derivatives have demonstrated effectiveness against various bacterial strains. The estimated antimicrobial activity profile might include:

Microbial StrainPotential MIC Range (μM)
Staphylococcus aureus8-32
Escherichia coli16-64
Pseudomonas aeruginosa32-128
Candida albicans16-64

These estimations are based on antimicrobial activities reported for structurally related benzimidazole compounds.

Structure-Activity Relationships

Key Structural Features

The biological activity of methyl 6-methyl-1H-benzimidazole-5-carboxylate is likely influenced by several structural features:

  • The benzimidazole core, which provides a scaffold for binding to biological targets

  • The methyl group at position 6, which affects the electron distribution and lipophilicity

  • The methyl carboxylate group at position 5, which serves as a hydrogen bond acceptor and influences solubility

Comparison with Related Compounds

Comparing methyl 6-methyl-1H-benzimidazole-5-carboxylate with structurally related compounds provides insights into potential structure-activity relationships:

CompoundStructural DifferencePotential Effect on Activity
6-methyl-1H-benzimidazole-5-carboxylic acidFree carboxylic acid instead of methyl esterIncreased water solubility, different hydrogen bonding pattern
5-Hydroxy-6-methyl-1H-benzimidazoleHydroxyl group at position 5 instead of carboxylateDifferent hydrogen bonding capabilities, altered biological target interaction
6-methyl-1H-benzimidazole-2-carboxylic acidCarboxylic acid at position 2 instead of position 5Different spatial arrangement of functional groups, potentially different biological targets

These structural differences can significantly impact the biological activities and physicochemical properties of the compounds.

Pharmaceutical Applications

Medicinal Chemistry Considerations

Several factors need to be considered for the pharmaceutical development of methyl 6-methyl-1H-benzimidazole-5-carboxylate:

  • Optimization of pharmacokinetic properties through structural modifications

  • Enhancement of target selectivity to minimize off-target effects

  • Improvement of physicochemical properties to enhance drug-like characteristics

Analytical Methods

Characterization Techniques

Various analytical methods can be employed to characterize methyl 6-methyl-1H-benzimidazole-5-carboxylate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Quality Control Parameters

For research and pharmaceutical applications, several quality control parameters should be monitored:

ParameterTarget ValueAnalytical Method
Purity>96%HPLC
Residual SolventsICH limitsGas Chromatography
Water Content<0.5%Karl Fischer Titration
Heavy Metals<10 ppmICP-MS

Future Research Directions

Structural Optimization

Future research on methyl 6-methyl-1H-benzimidazole-5-carboxylate could focus on:

  • Synthesis of structural analogs with modified substituents at positions 5 and 6

  • Investigation of structure-activity relationships to optimize biological activities

  • Development of hybrid molecules incorporating the benzimidazole scaffold with other pharmacophores

Biological Evaluation

Comprehensive biological evaluation would enhance understanding of this compound's potential:

  • Screening against a wider range of cancer cell lines and microbial strains

  • Investigation of specific molecular targets and binding modes

  • Assessment of pharmacokinetic properties and in vivo efficacy in appropriate models

Synthetic Methodology Development

Improving synthetic approaches would facilitate further research:

  • Development of more efficient and environmentally friendly synthetic routes

  • Exploration of catalyst-mediated reactions for stereoselective synthesis

  • Investigation of flow chemistry methods for continuous production

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